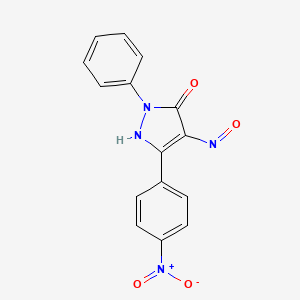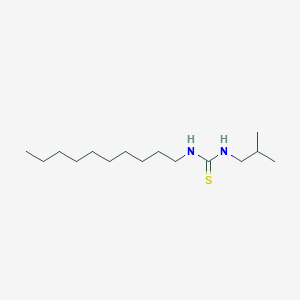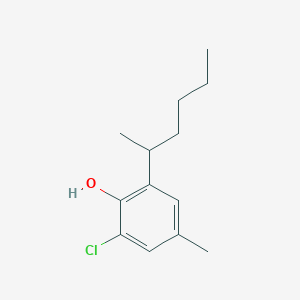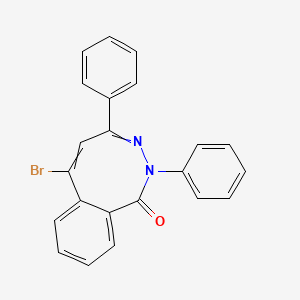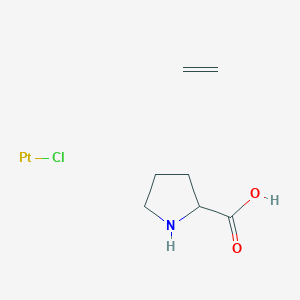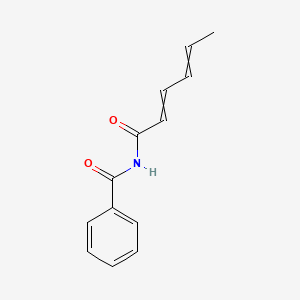
N-(Hexa-2,4-dienoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexa-2,4-dienoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a hexa-2,4-dienoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexa-2,4-dienoyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild reaction conditions, as well as its high yield and eco-friendly process.
Industrial Production Methods
For industrial production, a common method involves the reaction of benzoic acid with phosphorus oxychloride and ammonia water. The reaction is conducted at low temperatures (0-5°C) to ensure high purity and yield . This method is suitable for large-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Hexa-2,4-dienoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamides or esters.
Scientific Research Applications
N-(Hexa-2,4-dienoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its antiviral properties against viruses such as Adenovirus, HSV-1, and SARS-CoV-2.
Industry: Utilized in the production of pharmaceuticals, plastics, and paper.
Mechanism of Action
The mechanism of action of N-(Hexa-2,4-dienoyl)benzamide involves the inhibition of NF-kB activation and the induction of apoptosis. This compound inhibits the breakdown of I-kB, thereby preventing the activation of NF-kB, a transcription factor involved in cell survival and inflammation . Additionally, it induces apoptosis through the release of cytochrome c and activation of caspase-9 .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-substituted benzamides: Compounds like declopramide and procainamide.
Uniqueness
N-(Hexa-2,4-dienoyl)benzamide is unique due to its hexa-2,4-dienoyl moiety, which imparts distinct chemical and biological properties. Unlike simpler benzamides, it has shown significant potential as an antiviral agent and an inhibitor of deubiquitinase enzymes .
Properties
CAS No. |
62764-12-9 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-hexa-2,4-dienoylbenzamide |
InChI |
InChI=1S/C13H13NO2/c1-2-3-5-10-12(15)14-13(16)11-8-6-4-7-9-11/h2-10H,1H3,(H,14,15,16) |
InChI Key |
YCXZMZHJCUJRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


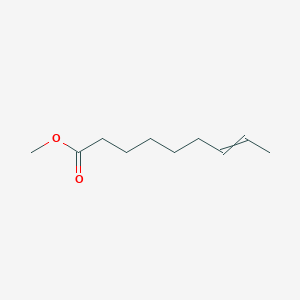
![9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14530819.png)
![1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one](/img/structure/B14530820.png)
![2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14530827.png)
![5-[3-(3,4-Dimethoxyphenyl)propanoyl]-2,4-dimethoxybenzoic acid](/img/structure/B14530834.png)
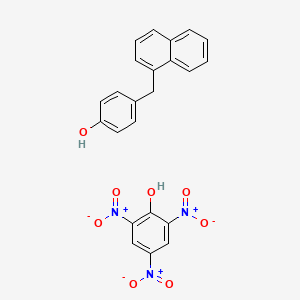
![N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14530856.png)
![Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14530857.png)
![1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14530859.png)
